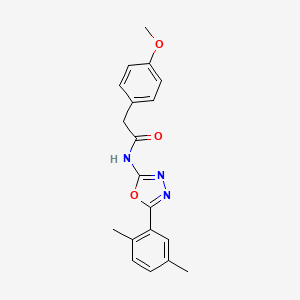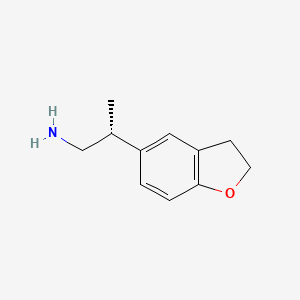
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to selectively bind to specific receptors in the body, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Antidiabetic Potential
One significant application of a compound similar to 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide is its antidiabetic potential. A study by Jung et al. (2017) demonstrated that a related compound, SN158, could activate PPARα/γ, leading to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake. This compound significantly reduced plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice, suggesting potential as a therapeutic agent against type 2 diabetes.
Inactive against Cancer and Microorganisms
Research on bromophenol derivatives, closely related to the compound , revealed their inactivity against several human cancer cell lines and microorganisms. The study by Zhao et al. (2004) isolated such compounds from the red alga Rhodomela confervoides and found them to be inactive in these applications.
Antibacterial Properties
Another study focused on bromophenols from the marine red alga Rhodomela confervoides, as detailed by Xu et al. (2003). This research identified compounds with moderate antibacterial activity, suggesting potential applications in fighting bacterial infections.
Potential in Cancer Treatment
The compound's structural similarity to bromophenol derivatives also suggests potential applications in cancer treatment. A study by Pişkin et al. (2020) explored new zinc phthalocyanine derivatives with high singlet oxygen quantum yield for photodynamic therapy, a promising approach in cancer treatment.
Corrosion Inhibition
In the field of material science, compounds like this compound have been studied for their corrosion inhibition properties. Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, revealing their effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium.
properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-15(19,13-4-3-7-21-13)9-17-14(18)11-8-10(20-2)5-6-12(11)16/h3-8,19H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRFCBRSFIBJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)
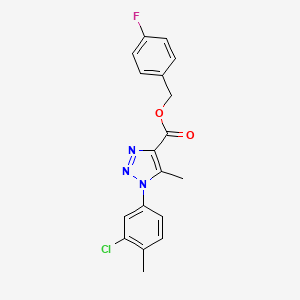

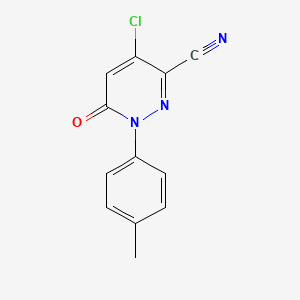
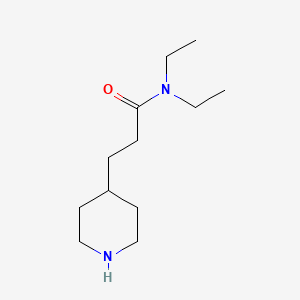
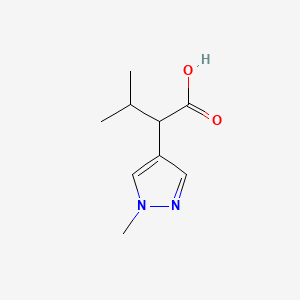
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)

![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)
